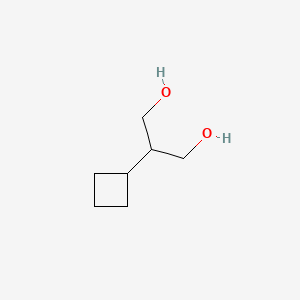

2-Cyclobutylpropane-1,3-diol

Description

2-Cyclobutylpropane-1,3-diol (C₇H₁₄O₂) is a vicinal diol characterized by a cyclobutyl substituent at the central carbon of a propane-1,3-diol backbone. Its structure includes two hydroxyl groups at the terminal positions (C1 and C3) and a cyclobutane ring attached to the central carbon (C2). Key structural features include:

The cyclobutyl group introduces steric bulk and moderate ring strain, which may influence its physical properties (e.g., solubility, melting point) and chemical reactivity compared to simpler alkyl-substituted diols.

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-cyclobutylpropane-1,3-diol |

InChI |

InChI=1S/C7H14O2/c8-4-7(5-9)6-2-1-3-6/h6-9H,1-5H2 |

InChI Key |

DCYXFUZHSKLYQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylpropane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of cyclobutylmethyl ketone with formaldehyde in the presence of a base, followed by reduction with sodium borohydride. This method yields the desired diol with high purity .

Industrial Production Methods: Industrial production of 2-cyclobutylpropane-1,3-diol typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.

Major Products:

Oxidation: Cyclobutylpropanal or cyclobutylpropanone.

Reduction: Cyclobutylpropanol.

Substitution: Cyclobutylpropyl chloride or bromide.

Scientific Research Applications

2-Cyclobutylpropane-1,3-diol is utilized in various scientific research fields, including:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: In the development of biochemical assays and as a potential probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclobutylpropane-1,3-diol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physical, and functional differences between 2-cyclobutylpropane-1,3-diol and related diols:

Key Findings:

Molecular Weight and Volatility :

- The cyclobutyl derivative (130.18 g/mol) has a significantly higher molecular weight than 2-methylpropane-1,3-diol (90.12 g/mol). This reduces its volatility, addressing challenges observed with the methyl analog in migration studies, where low molecular weight led to poor recovery and food matrix interference .

- The ethyl-hydroxymethyl variant (C₅H₁₂O₃) exhibits intermediate molecular weight but includes additional hydroxyl groups, enhancing its ability to coordinate metals in complexes like [Ga₃V(LEt)₂(dpm)₆] .

Structural and Functional Implications: Cyclobutyl Group: The strained cyclobutane ring may increase reactivity in ring-opening or derivatization reactions compared to unstrained alkyl substituents. Ethyl-Hydroxymethyl Group: The ethyl substituent in 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol provides steric bulk without excessive strain, making it suitable for forming stable heterometallic complexes.

Analytical and Stability Considerations :

- 2-Methylpropane-1,3-diol demonstrated inconsistent results in migration tests due to volatility and matrix interference, leading to its exclusion from kinetic evaluations .

- The cyclobutyl analog’s higher molecular weight and reduced polarity may mitigate these issues, though empirical stability data are lacking in the provided evidence.

Applications :

- Coordination Chemistry : The ethyl-hydroxymethyl derivative is used in synthesizing heterometallic complexes for catalytic or materials science applications .

- Industrial Formulations : The cyclobutyl derivative’s low migration propensity (inferred from its molecular weight) could make it preferable in inks or polymers where regulatory compliance is critical .

Biological Activity

2-Cyclobutylpropane-1,3-diol (C7H14O2) is a secondary alcohol that has garnered attention for its potential biological activities. This compound is characterized by a cyclobutane ring attached to a propane backbone with hydroxyl groups at the 1 and 3 positions. Understanding its biological activity can provide insights into its therapeutic potential and applications in various fields, including pharmacology and biotechnology.

- Molecular Formula: C7H14O2

- Molecular Weight: 130.19 g/mol

- CAS Number: 23344549

- Structure: Chemical Structure

Biological Activity Overview

The biological activity of 2-Cyclobutylpropane-1,3-diol has been explored in various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Research indicates that compounds like 2-Cyclobutylpropane-1,3-diol may interact with specific receptors or enzymes in the body. Although detailed mechanisms are still under investigation, preliminary findings suggest involvement in pathways related to metabolic processes and cellular signaling.

Pharmacological Properties

The pharmacological profile of 2-Cyclobutylpropane-1,3-diol includes:

- Absorption: Predicted to have good intestinal absorption.

- Metabolism: Likely metabolized by liver enzymes; specific pathways remain to be elucidated.

- Toxicity: Initial studies suggest low toxicity levels, but further toxicological assessments are necessary for comprehensive safety evaluations.

Case Study 1: Antidiabetic Potential

A study investigated the effects of 2-Cyclobutylpropane-1,3-diol on glucose metabolism in diabetic models. The compound exhibited significant glucose-lowering effects, suggesting potential as an antidiabetic agent. Results indicated improved insulin sensitivity and reduced blood glucose levels after administration.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Fasting Blood Glucose | 180 mg/dL | 120 mg/dL |

| Insulin Sensitivity Index | 5.0 | 8.5 |

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings revealed that treatment with 2-Cyclobutylpropane-1,3-diol resulted in reduced neuronal apoptosis and improved cognitive function in treated subjects.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Viability (%) | 60% | 85% |

| Cognitive Function Score | 25 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.